2-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine
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Overview
Description
2-Cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a piperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and purity. This can include the use of specific ligands and catalysts to enhance the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-Cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby regulating cellular processes such as cell growth and survival . This inhibition can be particularly useful in cancer therapy, where overactive kinases drive uncontrolled cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-2-[(1-Methyl)-Piperidin]-4-Yl-3-Propyl-3h-Imidazol-4-Yl]-Pyrimidin-2-Yl}Amine
- 2-Cyclopropyl-4-(piperidin-3-yl)-5-(pyridin-4-yl)pyrimidine
- N-(pyridin-3-yl)pyrimidin-4-amine derivatives
Uniqueness
2-Cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the piperidin-4-yl group enhances its binding affinity to protein kinases, making it a potent inhibitor .
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
2-cyclopropyl-N-piperidin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C12H18N4/c1-2-9(1)12-14-8-5-11(16-12)15-10-3-6-13-7-4-10/h5,8-10,13H,1-4,6-7H2,(H,14,15,16) |
InChI Key |
WSAHIZKJAITYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NC3CCNCC3 |
Origin of Product |
United States |
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